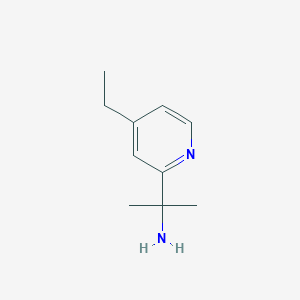

2-(4-Ethylpyridin-2-yl)propan-2-amine

Description

Contextualization of Pyridine (B92270) and Aminopyridine Derivatives in Organic Synthesis and Chemical Biology

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of applications, from pharmaceuticals to materials science. The nitrogen atom in the pyridine ring imparts unique electronic properties, making it a valuable scaffold in drug design and a versatile ligand in catalysis. mdpi.com Aminopyridines, which are pyridine rings substituted with one or more amino groups, are particularly significant in medicinal chemistry. nih.gov They are known to interact with a variety of biological targets, including enzymes and receptors, leading to a wide range of pharmacological effects. nih.gov

The synthesis of aminopyridine derivatives is a mature field of organic chemistry, with numerous methods developed for their preparation. These methods include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and cross-coupling reactions that enable the precise installation of various functional groups onto the pyridine core. mdpi.com The biological activities of aminopyridines are diverse, with examples of compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties. mdpi.com

Structural Significance of the 2-(4-Ethylpyridin-2-yl)propan-2-amine Scaffold

The molecular architecture of this compound combines several key structural features. The 2-aminopyridine (B139424) core provides a rigid framework with a defined spatial arrangement of its nitrogen atoms, which can act as hydrogen bond donors and acceptors. This is a critical feature for molecular recognition and binding to biological macromolecules.

The ethyl group at the 4-position of the pyridine ring introduces a lipophilic substituent that can influence the compound's solubility, membrane permeability, and metabolic stability. The tertiary amine functionality, specifically a tert-butylamine (B42293) group attached at the 2-position of the pyridine ring, is a bulky and basic moiety. This group can significantly impact the molecule's pKa and its ability to interact with acidic residues in a protein's active site. The combination of these features suggests that this compound could be a candidate for investigation in medicinal chemistry programs targeting enzymes or receptors with specific binding pocket topographies.

Overview of Research Directions for Alkyl-Substituted Aminopyridines

Research into alkyl-substituted aminopyridines is an active area of investigation. The introduction of alkyl groups at various positions on the aminopyridine scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity. For instance, the size and lipophilicity of the alkyl substituent can be systematically varied to optimize a compound's pharmacokinetic profile.

Synthetic efforts in this area often focus on the development of efficient and selective methods for the alkylation of the aminopyridine core. nih.gov These methods include direct alkylation using alkyl halides, as well as more sophisticated transition metal-catalyzed cross-coupling reactions. The resulting libraries of alkyl-substituted aminopyridines are then screened for activity against a range of biological targets. Recent studies have explored the use of these compounds as inhibitors of kinases, proteases, and other enzymes implicated in disease.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Given the absence of specific literature on this compound, any academic inquiry would likely begin with its synthesis and characterization. A plausible synthetic route could involve the reaction of a suitable 4-ethylpyridine (B106801) precursor with a propan-2-amine equivalent.

Once synthesized, the primary objectives of an academic investigation would be to:

Determine its physicochemical properties: This would include measuring its pKa, solubility, and lipophilicity (logP).

Elucidate its three-dimensional structure: X-ray crystallography could provide precise information on its bond lengths, bond angles, and conformation.

Investigate its reactivity: This would involve exploring its behavior in various chemical reactions to understand its stability and potential for further functionalization.

Evaluate its biological activity: The compound could be screened against a panel of biological targets to identify any potential therapeutic applications.

Without empirical data, the potential of this compound remains speculative. However, based on the known properties of related aminopyridine derivatives, it represents a synthetically accessible molecule with the potential for interesting chemical and biological properties. Further research is required to substantiate these possibilities.

Data Tables

Due to the lack of specific data for this compound, a data table for the closely related and documented compound, 4-Ethylpyridin-2-amine , is provided below for contextual reference.

Table 1: Physicochemical Properties of 4-Ethylpyridin-2-amine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| IUPAC Name | 4-ethylpyridin-2-amine | |

| CAS Number | 33252-32-3 | |

| XLogP3 | 1.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 122.08440 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-(4-ethylpyridin-2-yl)propan-2-amine |

InChI |

InChI=1S/C10H16N2/c1-4-8-5-6-12-9(7-8)10(2,3)11/h5-7H,4,11H2,1-3H3 |

InChI Key |

VIIFXGYPIUJQDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(C)(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 4 Ethylpyridin 2 Yl Propan 2 Amine

Retrosynthetic Analysis of the 2-(4-Ethylpyridin-2-yl)propan-2-amine Core Structure

A logical retrosynthetic analysis of the target molecule, this compound, centers on the disconnection of the C-N bond between the pyridine (B92270) ring and the propan-2-amine moiety. This bond is a prime candidate for disconnection as numerous methods exist for its formation, particularly through cross-coupling reactions.

This primary disconnection leads to two key synthons: a 4-ethylpyridin-2-yl cation and a propan-2-amine anion. In a more practical sense, these synthons correspond to readily accessible synthetic equivalents. The 4-ethylpyridin-2-yl synthon can be represented by a 2-halo-4-ethylpyridine, such as 2-bromo-4-ethylpyridine (B14437), or a pyridine with another suitable leaving group at the 2-position. The propan-2-amine synthon is simply propan-2-amine itself.

An alternative retrosynthetic approach could involve the functionalization of a pre-formed 2-aminopyridine (B139424) core. However, the direct introduction of the bulky tert-amyl group (1,1-dimethylpropyl) onto the nitrogen atom at a late stage can be challenging. Therefore, the convergent strategy of coupling two functionalized precursors is generally preferred for its efficiency and flexibility.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: a suitably functionalized 4-ethylpyridine (B106801) intermediate and the propan-2-amine moiety.

Derivatization of 4-Ethylpyridine Intermediates

4-Ethylpyridine serves as a versatile starting material for the preparation of the required precursors. acs.orgnih.gov A crucial step is the introduction of a functional group at the 2-position to enable subsequent coupling reactions.

One of the most common and effective strategies is the synthesis of 2-bromo-4-ethylpyridine . This can be achieved through a Sandmeyer-type reaction starting from 2-amino-4-ethylpyridine (B14419). The 2-amino-4-ethylpyridine is first diazotized, and the resulting diazonium salt is then treated with a bromide source, such as copper(I) bromide or hydrobromic acid in the presence of bromine. acs.orgorgsyn.org While the synthesis of the starting 2-amino-4-ethylpyridine is not explicitly detailed in the provided context, analogous procedures for other aminopyridines are well-established. orgsyn.org

Alternatively, direct bromination of 4-ethylpyridine can be challenging due to the directing effects of the pyridine nitrogen and the ethyl group, often leading to a mixture of products. Therefore, the route via the 2-amino derivative is generally more regioselective.

Other potential precursors include 2-chloro-4-ethylpyridine or 4-ethylpyridine-2-carbonitrile . The 2-chloro derivative can be prepared similarly to the bromo compound. The 2-carbonitrile can be a valuable intermediate, as the cyano group can be converted to an amino group or used in other coupling reactions. nih.gov

Another approach involves the nitration of 4-ethylpyridine-N-oxide. The N-oxide directs nitration to the 4-position, but the presence of the ethyl group can influence the regioselectivity. Subsequent deoxygenation and reduction of the nitro group could provide access to 2-amino-4-ethylpyridine. berkeley.eduwikipedia.orgorganic-chemistry.orgnih.gov

| Precursor | Synthetic Method | Key Reagents |

| 2-Bromo-4-ethylpyridine | Sandmeyer reaction from 2-amino-4-ethylpyridine | NaNO₂, HBr, CuBr |

| 2-Chloro-4-ethylpyridine | Sandmeyer reaction from 2-amino-4-ethylpyridine | NaNO₂, HCl, CuCl |

| 4-Ethylpyridine-2-carbonitrile | Nucleophilic substitution on a 2-halo-4-ethylpyridine | CuCN |

This table presents common synthetic routes to key 4-ethylpyridine intermediates.

Preparation of the Propan-2-amine Moiety

Propan-2-amine, also known as isopropylamine (B41738), is a commercially available and relatively inexpensive building block. For laboratory-scale synthesis, several established methods can be employed.

One common method is the reductive amination of acetone (B3395972) . In this process, acetone is reacted with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas over a nickel catalyst, to yield propan-2-amine. researchgate.net

Another approach is the Gabriel synthesis , which involves the reaction of potassium phthalimide (B116566) with 2-bromopropane, followed by hydrolysis or hydrazinolysis to release the primary amine. This method provides a clean route to primary amines.

The Hofmann rearrangement of isobutyramide (B147143) (2-methylpropanamide) with a hypohalite solution can also produce propan-2-amine.

| Synthetic Method | Starting Material | Key Reagents |

| Reductive Amination | Acetone | NH₃, H₂, Ni catalyst |

| Gabriel Synthesis | 2-Bromopropane | Potassium phthalimide, Hydrazine |

| Hofmann Rearrangement | Isobutyramide | Br₂, NaOH |

This table outlines established methods for the preparation of propan-2-amine.

Advanced Coupling and Functionalization Strategies

With the key precursors in hand, the next critical step is the formation of the C-N bond to assemble the final product. Modern cross-coupling reactions offer efficient and versatile tools for this transformation. Furthermore, advanced functionalization techniques can be employed for late-stage modifications of the pyridine ring.

C-N Bond Formation Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for the synthesis of this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.netresearchgate.net

For the synthesis of the target molecule, 2-bromo-4-ethylpyridine would be reacted with propan-2-amine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially when dealing with a sterically hindered secondary amine like propan-2-amine.

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. Examples include XPhos, SPhos, and RuPhos. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.

| Catalyst System Component | Examples | Role in the Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and promotes reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates catalyst turnover |

This table summarizes the key components of a typical Buchwald-Hartwig amination system.

Challenges in the Buchwald-Hartwig amination of 2-halopyridines with secondary amines can include catalyst inhibition by the pyridine nitrogen and competitive side reactions. However, the development of specialized ligands and reaction conditions has largely overcome these issues. researchgate.net

Pyridine Ring Functionalization Techniques

Beyond the initial construction of the target molecule, late-stage functionalization of the pyridine ring can provide access to a diverse range of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. acs.orgnih.govberkeley.edu

One powerful strategy is C-H activation . This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. For 4-alkylpyridines, C-H activation at the picolyl position (the CH₂ group of the ethyl substituent) can be achieved using various transition metal catalysts. acs.orgnih.gov This would allow for the introduction of other functional groups at that position. Regiodivergent C-H functionalization can also be achieved through nickel-catalyzed chain-walking reactions. acs.org

Another advanced technique is the late-stage functionalization of the pyridine ring itself . For instance, a C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can introduce a wide variety of nucleophiles at the 2-position of the pyridine ring. acs.orgnih.govberkeley.edu This two-step sequence provides a versatile platform for diversifying the molecule at a late stage of the synthesis. Furthermore, a unified approach for the C-4 alkylation and arylation of pyridines has been developed, offering another avenue for modification. rsc.org

These advanced methods provide powerful tools for the synthesis and derivatization of complex pyridine-containing molecules like this compound.

Stereoselective Synthesis Approaches for Chiral Centers

The molecular structure of this compound features a tertiary amine attached to a chiral carbon (the second carbon of the propane (B168953) chain), making the development of stereoselective synthetic routes a critical area of research for producing enantiomerically pure forms of the compound. While specific documented methods for this exact molecule are not prevalent, established principles in asymmetric synthesis are directly applicable.

Two primary strategies are generally employed for creating such chiral centers in related pharmaceutical building blocks:

Asymmetric Synthesis: This approach involves the direct formation of a single enantiomer. For a molecule like this compound, this could potentially be achieved through methods such as:

Asymmetric Alkylation: Introducing one of the functional groups around the chiral center using a chiral catalyst or auxiliary to guide the stereochemical outcome.

Asymmetric Reductive Amination: The reaction of a ketone precursor, 4-ethyl-2-(propan-2-one)pyridine, with ammonia in the presence of a chiral catalyst and a reducing agent to directly yield the desired enantiomer of the amine.

Chiral Resolution: This classical method involves the synthesis of the compound as a racemic mixture, followed by the separation of the enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or its derivatives). These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then recovered by removing the resolving agent.

Reaction Optimization and Mechanistic Investigations of Synthetic Pathways

The efficient synthesis of substituted pyridines relies heavily on robust and optimized reaction protocols, particularly for the formation of carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are central to these syntheses, and their optimization is crucial for achieving high yields and purity.

Mechanistic studies and optimization efforts for related pyridine derivatives often focus on the Suzuki-Miyaura and Buchwald-Hartwig reactions. For instance, in syntheses involving Suzuki-Miyaura coupling to form aryl-pyridines, the choice of catalyst, ligand, base, and solvent system is paramount. mdpi.com Research has shown that different palladium catalyst systems may be optimal depending on the specific substrates involved. One study successfully used a Pd(OAc)₂/S-Phos system for various boronic acids, but found that the classic Pd(PPh₃)₄ catalyst was superior for a particularly challenging coupling. mdpi.com

Similarly, the Buchwald-Hartwig amination for creating amino-pyridine linkages requires careful tuning. The optimal conditions for the amination of a pyrimidine (B1678525) derivative were identified as dichlorobis(triphenylphosphine)Pd(II) with the Xantphos ligand and sodium tert-butoxide as the base, highlighting the specificity required in these catalytic systems. mdpi.com These findings underscore that a systematic screening of reaction parameters is essential for developing a viable synthetic route for this compound.

Table 1: Example of Optimized Conditions for Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst | Ligand | Base | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | S-Phos | K₂CO₃ | MeCN:H₂O (2:1) | 105 °C | 46-93% | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene:EtOH:H₂O (5:1:1) | 120 °C | 78-81% | mdpi.com |

| Buchwald-Hartwig | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82% | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is essential for the sustainable production of fine chemicals and pharmaceuticals. rasayanjournal.co.in The synthesis of pyridine derivatives, including this compound, can be made more environmentally benign by adopting several key strategies. researchgate.net

Use of Green Solvents: A major focus of green chemistry is replacing hazardous organic solvents. biosynce.com Propylene carbonate (PC) has emerged as a promising green solvent for Suzuki-Miyaura reactions in pyridine synthesis due to its biodegradability and low toxicity. researchgate.net Other approaches include using water or ionic liquids, or designing solvent-free reaction conditions. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis is a powerful tool for reducing energy consumption and reaction times. nih.gov For some pyridine syntheses, microwave irradiation has reduced reaction times from hours to minutes while simultaneously increasing product yields. nih.gov

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are highly desirable as they combine multiple synthetic steps into a single operation without isolating intermediates. nih.gov This approach inherently reduces waste, solvent usage, and energy costs, while maximizing atom economy. nih.gov The development of tandem catalytic processes, such as a one-pot SNAr/oxidation reaction, also serves to streamline synthesis and minimize purification steps. acs.org

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. biosynce.com While palladium catalysts are effective, research aims to increase their turnover number and develop methods for their recovery and reuse to minimize toxic metal waste. mdpi.commdpi.com

Table 2: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

| Green Principle | Technique/Method | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Propylene Carbonate (PC) | Biodegradable, non-toxic, sustainable source. | researchgate.net |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times (e.g., 2-7 minutes), higher yields (e.g., 82-94%). | nih.gov |

| Atom Economy | One-Pot Multicomponent Reactions | Reduces waste, solvent use, and purification steps; high synthetic efficiency. | nih.gov |

| Waste Minimization | Tandem Catalytic Reactions | Eliminates isolation of intermediates, reduces process steps. | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethylpyridin 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-(4-Ethylpyridin-2-yl)propan-2-amine provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl and isopropylamine (B41738) substituents.

The pyridine ring protons display a characteristic splitting pattern. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at C5. The proton at C5 will likely be a doublet of doublets due to coupling with both the C6 and C3 protons. The proton at C3 is anticipated to be a singlet or a finely split signal.

The ethyl group at the C4 position gives rise to a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl (-CH3) protons, which in turn appear as a triplet. The isopropylamine group attached to the C2 position shows a singlet for the six equivalent methyl protons and a broad singlet for the two amine (-NH2) protons. The broadness of the amine signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet (d) | 1H | H-6 (Pyridine ring) |

| ~7.0 | Doublet of Doublets (dd) | 1H | H-5 (Pyridine ring) |

| ~6.9 | Singlet (s) | 1H | H-3 (Pyridine ring) |

| ~2.6 | Quartet (q) | 2H | -CH₂- (Ethyl group) |

| ~1.6 | Broad Singlet (br s) | 2H | -NH₂ (Amine) |

| ~1.4 | Singlet (s) | 6H | 2 x -CH₃ (Isopropyl) |

| ~1.2 | Triplet (t) | 3H | -CH₃ (Ethyl group) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The pyridine ring carbons are expected to resonate in the downfield region (120-160 ppm). The carbon atom C2, bonded to the nitrogen and the bulky isopropylamine group, would be significantly downfield, as would C4, which is also bonded to nitrogen and the ethyl group. The C6 carbon would also be in this region. The remaining pyridine carbons, C3 and C5, would appear at higher field strengths within the aromatic region.

The aliphatic carbons of the ethyl and isopropyl groups resonate in the upfield region of the spectrum. The quaternary carbon of the isopropyl group is expected around 50-60 ppm, while the methyl carbons of this group will be further upfield. For the ethyl group, the methylene carbon will be downfield relative to the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 | C-2 (Pyridine ring) |

| ~158 | C-4 (Pyridine ring) |

| ~148 | C-6 (Pyridine ring) |

| ~121 | C-5 (Pyridine ring) |

| ~118 | C-3 (Pyridine ring) |

| ~55 | Quaternary C (Isopropyl) |

| ~30 | -CH₂- (Ethyl group) |

| ~28 | 2 x -CH₃ (Isopropyl) |

| ~14 | -CH₃ (Ethyl group) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. Key expected correlations include the one between the H-5 and H-6 protons on the pyridine ring, and the correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For example, the quartet at ~2.6 ppm would correlate with the carbon signal at ~30 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic, and aliphatic functionalities. docbrown.info

N-H Vibrations: The primary amine group (-NH2) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. docbrown.info

C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and isopropyl groups will be observed just below 3000 cm⁻¹.

C=N and C=C Vibrations: Stretching vibrations for the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the amine is anticipated in the 1020-1250 cm⁻¹ range. docbrown.info

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretching |

| 2850-2970 | Strong | Aliphatic C-H stretching |

| 1580-1650 | Medium | N-H bending |

| 1400-1600 | Strong-Medium | Pyridine ring C=N and C=C stretching |

| 1020-1250 | Medium | C-N stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations.

The FT-Raman spectrum would be expected to show strong signals for the symmetric breathing vibrations of the pyridine ring. The C-C and C-H bonds of the aliphatic side chains would also produce notable signals. In contrast to the FT-IR spectrum, the N-H stretching vibrations are typically weak in Raman spectra. The symmetric stretching of the C-C bonds in the ethyl and isopropyl groups would be prominent.

Table 4: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2970 | Strong | Aliphatic C-H stretching |

| ~1600 | Strong | Symmetric pyridine ring stretching |

| ~1000 | Strong | Ring breathing mode |

| 800-900 | Medium | Aliphatic C-C stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For this compound, the molecular ion peak ([M]⁺) is observed, confirming its molecular weight. The fragmentation of this compound is expected to follow characteristic pathways for both the pyridine ring and the aliphatic amine side chain.

The primary fragmentation is anticipated to occur via α-cleavage at the tertiary carbon of the propan-2-amine group, which is a common pathway for amines. docbrown.info This would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another significant fragmentation pathway involves the cleavage of the bond between the pyridine ring and the aminopropyl group. Further fragmentation can involve the loss of the ethyl group from the pyridine ring and the breakdown of the pyridine ring itself. The analysis of these fragments provides a fingerprint that helps in the structural confirmation of the molecule.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 164 | Molecular Ion | [C₁₀H₁₆N₂]⁺ |

| 149 | [M - CH₃]⁺ | [C₉H₁₃N₂]⁺ |

| 135 | [M - C₂H₅]⁺ | [C₈H₁₁N₂]⁺ |

| 106 | [M - C₃H₈N]⁺ (loss of propan-2-amine) | [C₇H₈N]⁺ |

| 58 | [C₃H₈N]⁺ (propan-2-amine cation) | [C₃H₈N]⁺ |

Note: This data is based on theoretical fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. nih.gov This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass measurement, which can be compared to the theoretical mass calculated from its elemental formula (C₁₀H₁₆N₂). This high level of precision, typically within a few parts per million (ppm), unequivocally confirms the molecular formula of the compound, lending crucial support to its structural identification. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂ |

| Theoretical Exact Mass | 164.13135 Da |

| Measurement | High-resolution mass analyzers like ToF or Orbitrap are used for this determination. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridine derivatives typically exhibit characteristic absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. neuroquantology.comresearchgate.net The π → π* transitions, originating from the aromatic pyridine ring, are generally observed at shorter wavelengths with high intensity. The n → π* transition involves the non-bonding electrons on the nitrogen atom of the pyridine ring and typically appears as a lower intensity band at a longer wavelength. The presence of alkyl substituents (ethyl and aminopropyl groups) on the pyridine ring can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (λmax) | Description |

|---|---|---|

| π → π* | ~200-270 nm | Associated with the electronic excitation within the pyridine ring. researchgate.net |

| n → π* | ~270-300 nm | A "forbidden" transition involving the lone pair of electrons on the pyridine nitrogen. researchgate.net |

Note: The exact λmax values are influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This information reveals the preferred conformation of the compound in the solid state, including the orientation of the ethyl and propan-2-amine substituents relative to the pyridine ring.

Furthermore, this technique elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amine (N-H) group and the pyridine nitrogen, as well as van der Waals forces, would be identified and characterized. mdpi.com This data is fundamental to understanding the supramolecular structure and physical properties of the compound.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Structural Parameter | Information Yielded |

|---|---|

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. researchgate.net |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurement of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the flexible parts of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing crystal packing. researchgate.net |

Computational and Theoretical Investigations of 2 4 Ethylpyridin 2 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-(4-Ethylpyridin-2-yl)propan-2-amine, DFT studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate various properties.

A hypothetical DFT study on this compound would aim to determine its optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The results would provide a detailed picture of the molecule's stability and potential reaction pathways.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

A theoretical Hartree-Fock calculation for this compound would provide a baseline understanding of its electronic structure and molecular orbitals. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are a crucial starting point for more advanced computational studies.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its chemical and physical properties. Computational methods are employed to find the most stable geometric arrangement, known as the optimized geometry.

For this compound, molecular geometry optimization would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest energy. This process would reveal the preferred spatial orientation of the ethyl and propan-2-amine substituents relative to the pyridine (B92270) ring. Conformational analysis would further explore other stable, low-energy conformations and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Pyridine Ring) | Data Not Available | Data Not Available | Data Not Available |

| C-N (Pyridine Ring) | Data Not Available | Data Not Available | Data Not Available |

| C-C (Ethyl Group) | Data Not Available | Data Not Available | Data Not Available |

| C-C (Propan-2-amine) | Data Not Available | Data Not Available | Data Not Available |

| C-N (Amine) | Data Not Available | Data Not Available | Data Not Available |

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and interaction with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A HOMO-LUMO analysis of this compound would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The pyridine ring, with its nitrogen atom and pi-electron system, and the amine group would be key areas of interest in such an analysis.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering a chemically intuitive picture of electron distribution and delocalization.

Table 3: Hypothetical NBO Analysis - Atomic Charges

| Atom | Natural Charge (e) |

| N (Pyridine) | Data Not Available |

| C (Pyridine) | Data Not Available |

| N (Amine) | Data Not Available |

| C (Ethyl) | Data Not Available |

| C (Propan-2-amine) | Data Not Available |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MESP surface would likely highlight the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group as regions of negative potential (typically colored in shades of red and yellow). These areas are electron-rich and represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic protons would exhibit positive potential (colored in shades of blue), indicating electron-deficient regions susceptible to nucleophilic attack. The ethyl group would be expected to have a relatively neutral potential.

Table 1: Predicted Molecular Electrostatic Potential (MESP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative | Site for electrophilic attack, protonation |

| Amine Nitrogen | Negative | Site for electrophilic attack, hydrogen bonding |

| Amine Hydrogens | Positive | Site for nucleophilic attack, hydrogen bonding |

| Aromatic Hydrogens | Positive | Site for nucleophilic attack |

| Ethyl Group | Neutral | Less reactive site |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

Although a crystal structure for this compound is not available in the provided search results, a hypothetical Hirshfeld analysis can be inferred based on its functional groups. The dominant intermolecular interactions would likely be hydrogen bonds involving the amine group (N-H···N or N-H···O if co-crystallized with a hydrogen bond acceptor). The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the contribution of different types of contacts. For instance, in related structures, H···H contacts often comprise a significant portion of the total surface area, reflecting the importance of van der Waals forces. nih.govnih.govresearchgate.net C-H···π interactions involving the pyridine ring could also play a role in the crystal packing.

Table 2: Predicted Dominant Intermolecular Interactions for this compound from Hypothetical Hirshfeld Surface Analysis

| Interaction Type | Description | Predicted Significance |

| N-H···N | Hydrogen bond between the amine group of one molecule and the pyridine nitrogen of another. | High |

| H···H | van der Waals forces between hydrogen atoms. | High |

| C-H···π | Interaction between a C-H bond and the pyridine ring. | Moderate |

| π···π stacking | Stacking interactions between pyridine rings. | Possible, depending on packing |

Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are essential reactivity descriptors derived from conceptual Density Functional Theory (DFT). They help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

For this compound, the condensed Fukui functions would be calculated for each atomic site. The site with the highest value of ƒ+(r) would be the most susceptible to a nucleophilic attack, while the site with the highest ƒ-(r) would be the preferred site for an electrophilic attack. It is anticipated that the nitrogen atoms would be the primary sites for electrophilic attack, and the carbon atoms of the pyridine ring might be susceptible to nucleophilic attack, depending on the electronic effects of the substituents.

Prediction and Validation of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

For this compound, DFT calculations could predict the vibrational modes associated with the N-H stretching of the amine group, the C=N and C=C stretching of the pyridine ring, and the bending modes of the ethyl and propan-2-amine groups. The calculated spectrum, when compared with an experimental spectrum, can provide a detailed assignment of the observed bands.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Molecular Recognition and Structure Activity Relationship Sar Studies of 2 4 Ethylpyridin 2 Yl Propan 2 Amine Derivatives

Principles of Ligand Design Utilizing Aminopyridine Scaffolds

The aminopyridine framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold that is capable of binding to a variety of biological targets. mdpi.com This versatility makes it a cornerstone in the design of novel therapeutic agents. nih.govnih.gov The pyridine (B92270) ring system is one of the most prevalent heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to its significance in drug development. nih.gov

The design principles for ligands incorporating the aminopyridine scaffold hinge on the unique electronic and structural properties of this moiety. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amino group can function as a hydrogen bond donor. This dual capacity allows for robust interactions with the amino acid residues in the binding sites of proteins, particularly kinases. mdpi.com For instance, the nitrogen of the pyridine and the amino group can form coordination bonds with key components in a target's active site, effectively passivating and inhibiting the target. acs.org

Medicinal chemists leverage these properties to construct large libraries of aminopyridine derivatives. By systematically altering the substituents on the scaffold, they can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired potency and selectivity for a specific biological target. mdpi.comnih.gov The core 2-aminopyridine (B139424) structure serves as an anchor, while modifications at other positions, such as the ethyl group in 2-(4-Ethylpyridin-2-yl)propan-2-amine, are explored to optimize interactions with the target protein.

Computational Modeling of Molecular Interactions

Computational chemistry has become an indispensable tool for accelerating drug discovery by providing detailed insights into the interactions between a ligand and its biological target. researchgate.net For derivatives of this compound, these methods can predict binding affinity and guide the synthesis of more potent compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds against a protein target and to propose the binding mode of a ligand at the molecular level.

In studies involving aminopyridine derivatives, molecular docking has been successfully employed to understand their interactions with various protein kinases, which are common targets in cancer therapy. nih.govresearchgate.net For example, docking studies on 2-aminopyridine derivatives targeting the c-Met kinase have revealed that these compounds can fit snugly into the ATP-binding pocket of the enzyme. nih.gov The simulations show how the aminopyridine core typically forms crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors.

Table 1: Example of Molecular Docking Results for a Series of 2-Aminopyridine Derivatives Targeting c-Met Kinase (Note: Data is illustrative, based on findings reported for aminopyridine derivatives.)

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | -H | -8.5 | Tyr1230, Met1160 |

| Derivative 2 | -F | -8.9 | Tyr1230, Met1160, Arg1208 |

| Derivative 3 | -Cl | -9.2 | Tyr1230, Met1160, Asp1228 |

| Derivative 4 | -CH3 | -8.7 | Tyr1230, Met1160 |

Following docking simulations, a detailed in silico analysis of the resulting binding poses is conducted to understand the network of non-covalent interactions that stabilize the ligand-protein complex. This analysis provides a static but detailed picture of molecular recognition.

For aminopyridine derivatives, this analysis often reveals a consistent pattern of interactions. The pyridine nitrogen frequently acts as a hydrogen bond acceptor with a backbone NH group in the kinase hinge region. The 2-amino group, in turn, donates a hydrogen bond to a backbone carbonyl oxygen of a nearby residue. nih.gov In the case of c-Met kinase inhibitors, studies have identified key residues such as Tyr1230 and Arg1208 as critical for binding, with electrostatic and hydrogen bond interactions being vital for the ligand's activity. nih.gov Additional hydrophobic and π-π stacking interactions between the pyridine ring and aromatic residues like tyrosine or phenylalanine in the active site further contribute to the binding affinity.

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, simulating its movement and conformational changes over time. frontiersin.orgmdpi.com This technique provides deeper insights into the stability of the binding pose predicted by docking and can reveal the role of solvent molecules in the interaction. nih.govudel.edu

MD simulations performed on 2-aminopyridine derivatives complexed with their target proteins have been used to validate docking results and refine the understanding of the binding mode. nih.gov By tracking metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can assess the stability of the complex. A stable RMSD suggests that the ligand remains tightly bound in its initial pose. These simulations can also highlight the importance of specific water molecules in mediating interactions between the ligand and the protein, providing a more complete picture of the binding event. frontiersin.org

Elucidation of Structure-Activity Relationships Through Systematic Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For derivatives of this compound, SAR is elucidated by synthesizing a series of analogues with systematic modifications and evaluating their effects on potency.

A review of pyridine derivatives with antiproliferative activity found that the presence and position of certain functional groups significantly influenced their efficacy. nih.gov For example, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups often enhanced activity, whereas the introduction of bulky groups or certain halogen atoms could lead to a decrease in activity. nih.gov In one study on thiazole (B1198619) derivatives, modifying a 2-amine to a 2-aminopyridine was a key step in developing potent kinase inhibitors. nih.gov The SAR exploration revealed that adding a cyclopropyl (B3062369) substituent on an amide group was well-tolerated and contributed to the activity. nih.gov

Table 2: Example of Structure-Activity Relationship for a Series of Thiazole Derivatives (Note: Data is illustrative, based on findings reported for aminothiazole derivatives and their SAR.)

| Compound ID | R Group Modification | IC₅₀ (μM) |

|---|---|---|

| Analog 1 | meta-methylphenyl | 15.2 |

| Analog 2 | meta-chlorophenyl | 8.6 |

| Analog 3 | 3,4-dichlorophenyl | 9.5 |

| Analog 4 | furan | >20 |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition because biological targets such as enzymes and receptors are themselves chiral. nih.govnih.gov As a result, different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

For chiral molecules like derivatives of this compound, where the propan-2-amine portion can be a chiral center if substituted appropriately, the spatial orientation of the substituents is crucial. One stereoisomer may fit perfectly into the binding site of a target protein, forming multiple high-affinity interactions, while its mirror image may be unable to bind effectively or may bind to a different target altogether. Studies on other chiral compounds have demonstrated that stereochemistry can be the primary driver for potency. nih.gov For instance, research on acivicin (B1666538) isomers showed that only the natural (5S, αS) isomers displayed significant biological activity, suggesting that stereoselective uptake or target binding was responsible for the observed effects. nih.govnih.gov This underscores the importance of controlling and evaluating the stereochemistry during the design and development of new therapeutic agents based on the aminopyridine scaffold.

Impact of Substituent Effects on Pyridine Ring and Side Chain

The biological activity of 2-aminopyridine derivatives is highly sensitive to the nature and position of substituents on both the pyridine ring and the amino side chain. SAR studies on analogous systems reveal that electronic and steric factors play a crucial role in modulating potency and selectivity.

Pyridine Ring Substituents: The substitution pattern on the pyridine ring significantly influences molecular interactions. The ethyl group at the 4-position of the parent compound is an electron-donating group which can impact the basicity and electronic distribution of the pyridine ring. Studies on various pyridine-based inhibitors have shown that such modifications can have profound effects on activity.

For instance, in a series of cholinesterase inhibitors, modifications on the pyridine ring demonstrated that both electronic and steric effects are influential. nih.gov Similarly, research on antiproliferative pyridine derivatives has found that the presence and position of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance activity, whereas bulky groups or halogens sometimes lead to decreased efficacy. nih.gov In one study, increasing the number of methoxy groups on the structure was correlated with increased antiproliferative activity. nih.gov The position of substituents is also critical; for example, a methoxy group at one position might confer high activity, while at another, it could be detrimental. nih.gov

The impact of alkyl substituents has been noted in other series as well. In the englerin class of molecules, extending a methyl group at the 4-position to an ethyl or isopropyl group maintained or increased potency, suggesting that the binding site can accommodate larger alkyl groups and that these groups may help enforce a bioactive conformation. nih.gov This suggests that the 4-ethyl group in this compound is a key feature for investigation.

Interactive Data Table: Effect of Pyridine Ring Substituents on Activity of Analogous Compounds

The following table summarizes SAR data from studies on various pyridine derivatives, illustrating the impact of ring substitution on biological activity.

| Parent Scaffold | Substituent (Position) | Target | Activity (IC50) | Key Finding | Reference |

| Isochromanone-Pyridine | H | Acetylcholinesterase | 1.61 nM | Unsubstituted pyridine ring was optimal in this series. | nih.gov |

| Isochromanone-Pyridine | F (para on benzyl) | Acetylcholinesterase | 3.54 nM | Fluorine substitution was well-tolerated. | nih.gov |

| Isochromanone-Pyridine | CF3 (para on benzyl) | Acetylcholinesterase | Less Active | Electron-withdrawing group decreased activity. | nih.gov |

| Pyrimidine (B1678525) Diamine | Unsubstituted Phenyl | EeAChE | Ki = 0.312 µM | Unsubstituted phenyl group showed the greatest potency. | acs.org |

| Pyrimidine Diamine | 2,6-dichloropyridine | EeAChE | Drastic reduction in potency | Bulky, substituted ring decreased activity significantly. | acs.org |

| Englerin Analogue | 4-desmethyl | Kidney Cancer Cells | Lower Potency | Removal of the 4-alkyl group reduced activity. | nih.gov |

| Englerin Analogue | 4-Ethyl | Kidney Cancer Cells | Potent | 4-ethyl group is well-tolerated and maintains high potency. | nih.gov |

| Englerin Analogue | 4-Isopropyl | Kidney Cancer Cells | Potent | Larger 4-alkyl groups are tolerated in the binding site. | nih.gov |

Side Chain Substituents: The 2-(propan-2-amine) side chain is a critical determinant of activity. Its size, shape, and basicity are key to forming interactions with a biological target. In SAR studies of neuronal nitric oxide synthase (nNOS) inhibitors based on the 2-aminopyridine scaffold, the nature of the amino group at the "tail" of the side chain was found to be crucial for both potency and isoform selectivity. nih.gov

Modifications such as methylating a primary amine to a secondary or tertiary amine in the side chain of nNOS inhibitors resulted in a 2-3 fold decrease in potency. nih.gov This highlights the importance of the hydrogen-bonding capacity of the terminal amine. Furthermore, the linker connecting the pyridine head to the terminal amine provides opportunities for SAR exploration, where changes in length or rigidity (e.g., flexible alkane vs. rigid alkyne) can modulate activity. nih.gov Shortening the amino side chain in one series of nNOS inhibitors was a successful strategy to explore alternative binding modes within the enzyme's active site. nih.gov

Conformational Flexibility and Its Role in Binding

Medicinal chemistry often employs a strategy of conformational restriction or rigidification to enhance binding affinity and selectivity. nih.gov By locking a flexible molecule into its bioactive conformation, the entropic cost of binding is minimized, which can lead to a significant increase in potency. nih.govacs.org Comparing flexible ligands with their more rigid counterparts has shown that the cost of freezing a single rotor in a supramolecular complex can be on the order of 5 kJ/mol. nih.gov

In the context of pyridine derivatives, this strategy has been applied successfully. For example, in the development of MSK1 inhibitors, a flexible pyridin-2-yl guanidine (B92328) was conformationally restricted by forming a covalent bond to create a rigid bicyclic scaffold, which helped to elucidate the active conformation. researchgate.net Similarly, designing conformationally restricted analogs of mTOR inhibitors led to the identification of a novel, highly selective scaffold. acs.org This approach not only enhances potency but also can improve selectivity for specific isoforms and reduce off-target effects. nih.gov

The flexibility of the side chain in this compound allows it to adopt various conformations. However, some pyridine-based inhibitors with high conformational freedom due to linear alkyl chains have been found to act as slow-binding inhibitors, which could be a consequence of the conformational changes required for optimal binding. researchgate.net Therefore, understanding and controlling the conformational properties of the side chain is essential for optimizing molecular recognition.

Mechanistic Insights into Molecular Interactions (e.g., Enzyme Active Site Binding)

To understand how derivatives of this compound might interact with a biological target, it is instructive to examine molecular docking and crystallography studies of analogous 2-aminopyridine compounds. These studies reveal the specific non-covalent interactions that govern binding.

The 2-aminopyridine moiety itself is a crucial anchor. The pyridine nitrogen is a hydrogen bond acceptor, while the 2-amino group is a hydrogen bond donor. This dual functionality allows it to form key "anchoring" interactions. For example, in nNOS inhibitors, the 2-aminopyridine scaffold forms critical interactions with glutamate (B1630785) residues (Glu-592/597) in the enzyme's active site. nih.gov In nicotinic acetylcholine (B1216132) receptors (nAChRs), the pyridine nitrogen of nicotine (B1678760) acts as a hydrogen bond acceptor, interacting with a backbone NH group across a subunit interface, an interaction fundamental to the nicotinic pharmacophore. nih.gov

Molecular docking studies of pyridine-based acetylcholinesterase (AChE) inhibitors show that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.gov The binding is often stabilized by a network of interactions:

Hydrogen Bonds: The amino group and pyridine nitrogen are common participants.

Cation-π Interactions: The charged amine group can interact with aromatic residues like tyrosine or tryptophan in the active site. researchgate.net

Hydrophobic Interactions: The pyridine ring and alkyl substituents (like the 4-ethyl group) can engage in hydrophobic interactions with nonpolar pockets of the active site.

In the case of human acetyl-CoA carboxylase (ACC), computational studies have revealed that aromatic ligands preferentially bind to specific regions within the biotin (B1667282) carboxylase and carboxyl transferase domains. scienceandtechnology.com.vn The inhibitory activity is enhanced when ligands can easily form a combination of hydrogen, pi-alkyl, pi-cation, and alkyl-alkyl bonds. scienceandtechnology.com.vn This illustrates that a combination of polar and non-polar interactions is often required for high-affinity binding.

Considerations for Achieving Isoform Selectivity in Molecular Interactions

Many enzymes and receptors exist as multiple isoforms, which are structurally very similar but often have distinct physiological roles. Achieving selectivity for a specific isoform is a major goal in drug design to maximize therapeutic effects while minimizing side effects. For pyridine-based ligands, isoform selectivity can be achieved by exploiting subtle differences in the amino acid composition of the isoform binding sites.

A compelling example comes from the development of inhibitors for Aurora kinases A and B. These isoforms differ by only a few amino acids in their ATP-binding pockets (e.g., L215, T217, and R220 in Aurora-A). nih.govacs.org By designing imidazo[4,5-b]pyridine derivatives with substituents at the C7 position that specifically interact with the unique threonine residue (Thr217) in Aurora-A, researchers were able to develop highly selective inhibitors. nih.govacs.orgscienceopen.com An inhibitor with a substituent designed to form a hydrogen bond with Thr217 was significantly less effective against a mutant where this threonine was changed to glutamate, confirming the critical role of this single residue in conferring selectivity. scienceopen.com

Similarly, achieving selectivity among nitric oxide synthase (nNOS, eNOS, iNOS) isoforms with 2-aminopyridine inhibitors relies on modifying the inhibitor's structure to fit the unique topology of each active site. nih.gov The tail amino functionality and the linker connecting it to the pyridine core are critical for isoform selectivity. nih.gov Introducing fluorine atoms into the scaffold was found to significantly increase selectivity for human nNOS over eNOS and iNOS, in addition to improving membrane permeability. nih.gov

Interactive Data Table: Isoform Selectivity of Analogous Pyridine-Based Compounds

The following table presents data for compounds designed to achieve isoform selectivity, highlighting how minor structural changes can lead to large differences in binding affinity for related targets.

| Compound Scaffold | Target Isoform A | Activity (Ki or IC50) | Target Isoform B | Activity (Ki or IC50) | Selectivity (Fold) | Key Structural Feature for Selectivity | Reference |

| Imidazo[4,5-b]pyridine (28c) | Aurora-A | 2 nM | Aurora-B | 59 nM | ~30-fold | Substituent at C7 designed to interact with Thr217 in Aurora-A. | nih.govacs.org |

| 2-Aminopyridine (Compound 9) | hnNOS | 23 nM | heNOS | >22,000 nM | >956-fold | Fluorinated benzene (B151609) linker and azetidine (B1206935) tail ring. | nih.gov |

| 2-Aminopyridine (Compound 8) | hnNOS | 30 nM | heNOS | >83,000 nM | >2799-fold | Fluorobenzene linker and specific side chain conformation. | nih.gov |

| Quinuclidine-triazole (AK3) | α3β4 nAChR | 3.18 nM | α7 nAChR | 9760 nM | ~3069-fold | Expansion of the molecular structure with a benzyloxy group. | mdpi.com |

These examples demonstrate that for a molecule like this compound, achieving isoform selectivity would likely involve fine-tuning the substituents on both the pyridine ring and the propan-2-amine side chain to exploit subtle differences between the target isoforms.

Advanced Applications and Emerging Research Avenues of 2 4 Ethylpyridin 2 Yl Propan 2 Amine in Chemical Science

Development as Chemical Probes for Investigating Biological Pathways

The 2-aminopyridine (B139424) framework is a recognized pharmacophore, and its derivatives are increasingly being explored as chemical probes to elucidate complex biological pathways. A chemical probe is a small molecule that selectively interacts with a specific protein or pathway, enabling the study of its function in a cellular or organismal context. The structural motifs within 2-(4-Ethylpyridin-2-yl)propan-2-amine, namely the pyridine (B92270) ring and the amino group, are capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

The development of chemical probes from aminopyridine scaffolds is an active area of research. For instance, derivatives of 2-aminopyridine have been investigated for their ability to modulate the activity of enzymes and receptors, offering insights into disease mechanisms. The interaction of aminopyridine derivatives with specific biological targets can lead to the identification of novel therapeutic strategies. The ethyl group at the 4-position of the pyridine ring in this compound can influence its lipophilicity and, consequently, its cell permeability and pharmacokinetic properties, which are critical for an effective chemical probe.

Utilization as a Scaffold in the Design of Functional Small Molecules

The 2-aminopyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net This scaffold provides a versatile platform for the synthesis of diverse molecular architectures with a wide range of pharmacological activities. nih.govresearchgate.net Compounds incorporating the 2-aminopyridine structure have shown potential as antibacterial, antiviral, and anticancer agents. uokerbala.edu.iqresearchgate.net

The synthesis of functional small molecules based on the this compound scaffold can be achieved through various chemical modifications. The amino group serves as a convenient handle for the introduction of different functional groups, allowing for the fine-tuning of the molecule's biological activity and physicochemical properties. The ethylpyridine core also offers sites for further functionalization. Research into the synthesis of novel derivatives of this compound is aimed at discovering new therapeutic agents with improved efficacy and selectivity. For example, multicomponent reactions have been efficiently used to create complex 2-aminopyridine scaffolds from simple starting materials. pvpcollegepatoda.org

Table 1: Examples of Biologically Active 2-Aminopyridine Derivatives

| Compound Name | Biological Activity | Reference |

| Piroxicam | Anti-inflammatory | nih.gov |

| Amrinone | Cardiotonic | pvpcollegepatoda.org |

| Tenoxicam | Anti-inflammatory | nih.gov |

| Crizotinib | Anticancer | pvpcollegepatoda.org |

| Dalfampridine | Multiple Sclerosis Treatment | pvpcollegepatoda.org |

Coordination Chemistry and the Formation of Metal Complexes

The pyridine nitrogen and the exocyclic amino group in this compound make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. nih.gov The coordination chemistry of aminopyridine derivatives is a rich and diverse field, with applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov The ability of the ligand to act as a monodentate, bidentate, or bridging ligand contributes to the formation of a wide array of coordination architectures, from simple mononuclear complexes to complex polynuclear structures. nih.govnih.gov

The ethyl group at the 4-position can sterically and electronically influence the coordination properties of the ligand, affecting the stability and reactivity of the resulting metal complexes. ekb.eg Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with X-ray crystallography, are crucial for the characterization of these complexes and for understanding the nature of the metal-ligand interactions. mdpi.comresearchgate.net For instance, the coordination of the pyridine nitrogen to a metal center typically results in a noticeable shift in the vibrational frequencies of the pyridine ring in the IR spectrum. mdpi.com

Table 2: Spectroscopic Data for a Representative Metal Complex with a 2-Aminopyridine Ligand

| Complex | Metal Ion | Ligand | Key IR Bands (cm⁻¹) | Reference |

| [Co(DAPY)Cl₂(H₂O)]·H₂O | Co(II) | 2,6-diaminopyridine (DAPY) | ν(C=C): 1548-1567, ν(C=N): 1530-1540 | mdpi.com |

Exploration in Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the formation of organized molecular assemblies. The hydrogen bonding capabilities of the amino group and the pyridine nitrogen in this compound make it an ideal building block for the construction of supramolecular architectures. nih.govnih.gov These interactions can lead to the formation of well-defined one-, two-, and three-dimensional networks in the solid state. researchgate.netnih.gov

The study of the crystal structures of aminopyridine derivatives provides valuable insights into the types of hydrogen bonding motifs that can be formed. nih.gov For example, N-H···N and N-H···O hydrogen bonds are commonly observed in the crystal packing of these compounds, leading to the formation of chains, sheets, and more complex three-dimensional structures. The ethyl group can also participate in weaker C-H···π interactions, further stabilizing the supramolecular assembly. The understanding of these self-assembly processes is crucial for the rational design of new materials with desired properties, such as porosity or specific recognition capabilities.

Table 3: Crystallographic Data for a Supramolecular Assembly of a 2-Aminopyridinium Salt

| Compound | Crystal System | Space Group | Key Hydrogen Bond Distances (Å) | Reference |

| 2-Aminopyridinium citrate | Monoclinic | P2₁/c | Namino—H⋯Oacid, Oacid⋯H—Oacid | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be used to predict the properties and activities of new molecules, thereby accelerating the design and optimization process. For a compound like this compound, ML models can be trained on existing data for related aminopyridine derivatives to predict various endpoints, such as biological activity, toxicity, and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are commonly used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. github.com These models can then be used to virtually screen large libraries of potential derivatives of this compound to identify the most promising candidates for synthesis and experimental testing. The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²) and the root-mean-square error (RMSE). Deep learning approaches are also being increasingly used to develop more accurate predictive models. github.com

Table 4: Performance Metrics for a Machine Learning Model Predicting Bioactivity

| Machine Learning Algorithm | Performance Metric | Value | Reference |

| Random Forest | R-squared (R²) | > 0.7 | |

| Support Vector Machine | Root Mean Square Error (RMSE) | Low |

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Research on disubstituted pyridines, particularly those with alkyl and amino functionalities, has led to significant methodological advancements that would be pivotal in the synthesis and study of 2-(4-Ethylpyridin-2-yl)propan-2-amine.

Key findings in the broader field of pyridine (B92270) chemistry suggest that the synthesis of this target molecule would likely involve a multi-step process, leveraging modern cross-coupling reactions and direct C-H functionalization techniques. The regioselective synthesis of 2,4-disubstituted pyridines is a well-explored area, with methods like the Minisci reaction being employed for C-4 alkylation. nih.gov This suggests that a 4-ethylpyridine (B106801) precursor could be a viable starting point.

Methodological advancements in the introduction of amino groups onto the pyridine ring are also highly relevant. The Chichibabin amination and related reactions provide pathways to 2-aminopyridines. rsc.org More contemporary methods, including palladium-catalyzed C-N cross-coupling reactions, offer milder conditions and broader substrate scope. For the specific propan-2-amine substituent, a key challenge would be the construction of the tertiary amine at the C2 position. This could potentially be achieved through the reaction of a 2-lithiated pyridine with a suitable acetone (B3395972) imine derivative, followed by reduction, or via direct amination protocols using propan-2-amine with an appropriately activated 2-halopyridine.

A significant advancement in the field is the concept of late-stage functionalization (LSF) . acs.orgnih.govresearchgate.net This approach allows for the introduction of functional groups onto a complex molecular scaffold in the final steps of a synthesis. For a molecule like this compound, LSF strategies could be employed to modify either the ethyl group or the propan-2-amine moiety, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies, particularly in a medicinal chemistry context. acs.orgnih.gov

Challenges and Opportunities in the Study of this compound

The study of this compound presents both predictable challenges and significant opportunities, primarily stemming from its novelty.

Challenges:

Regioselectivity: A primary challenge in the synthesis of 2,4-disubstituted pyridines is achieving high regioselectivity. nih.govresearchgate.net Direct functionalization of pyridine can often lead to mixtures of isomers (e.g., C2 vs. C4), necessitating complex purification steps. researchgate.net The synthesis of this compound would require careful control of reaction conditions to ensure the correct placement of both the ethyl and the propan-2-amine groups.

Steric Hindrance: The introduction of the relatively bulky propan-2-amine group at the C2 position, adjacent to the pyridine nitrogen, could be sterically hindered, potentially leading to low reaction yields.

Purification: The basic nature of the amino group can complicate purification by standard silica (B1680970) gel chromatography. The use of alternative purification techniques, such as acid-base extraction or specialized chromatography phases, may be required.

Lack of Precedent: The absence of direct literature on this specific compound means that reaction conditions would need to be developed and optimized from scratch, which can be a time-consuming process.

Opportunities:

Novelty and Patentability: As an uncharacterized molecule, this compound and its derivatives represent a novel chemical space. This presents significant opportunities for patenting new compositions of matter and their applications.

Exploration of Biological Activity: Pyridine derivatives are a cornerstone of medicinal chemistry, with applications as antibacterial, antifungal, and anticancer agents. researchgate.netnih.govnih.gov The unique substitution pattern of this compound could lead to novel biological activities.

Development of New Synthetic Methodologies: The challenges associated with the synthesis of this molecule could drive the development of new, more efficient, and regioselective methods for the functionalization of pyridines.

Directions for Future Research and Potential Cross-Disciplinary Collaborations

The future study of this compound is ripe with potential, particularly through interdisciplinary efforts.

Future Research Directions:

Systematic Synthesis and Characterization: The immediate future direction is the development of a robust and scalable synthetic route to this compound, followed by its full spectroscopic and physicochemical characterization.

Medicinal Chemistry Exploration: A library of analogues could be synthesized by modifying the ethyl and propan-2-amine groups to explore its potential as a therapeutic agent. researchgate.netnih.gov Screening against a panel of biological targets, such as kinases, G-protein coupled receptors, and microbial enzymes, would be a logical next step.

Materials Science Applications: Pyridine derivatives are used as ligands in coordination chemistry and as building blocks for functional materials. nih.govmdpi.com The chelating potential of the 2-aminopyridine (B139424) moiety in this compound could be explored for the development of new catalysts or functional materials with interesting optical or electronic properties.

Potential Cross-Disciplinary Collaborations:

Computational Chemistry: Collaboration with computational chemists could provide valuable insights into the molecule's conformational preferences, electronic properties, and potential binding modes with biological targets, thereby guiding synthetic efforts and biological screening. nih.govnih.gov

Materials Science and Engineering: Partnering with materials scientists could lead to the incorporation of this compound into novel polymers or metal-organic frameworks (MOFs), potentially leading to materials with applications in catalysis, sensing, or gas storage. mdpi.comrsc.org